molecular formula C10H6BrF3O2 B106594 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 18931-61-8

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B106594
CAS RN: 18931-61-8
M. Wt: 295.05 g/mol
InChI Key: ITVIRNOCIDFYRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

  • Scientific Field : Pharmacology and Oncology .
  • Summary of Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a bromophenyl group, has been synthesized and studied for its antimicrobial and anticancer properties .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Analgesic Agents

  • Scientific Field : Pharmacology .
  • Summary of Application : The compound 1-{1-[1-(4-Bromophenyl)ethyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one, which contains a bromophenyl group, has been studied for its potential as an analgesic agent .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the available resources .

Synthesis of Secondary Alcohols

  • Scientific Field : Organic Chemistry .
  • Summary of Application : The compound (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, which contains a bromophenyl group, has been synthesized .
  • Methods of Application : The compound was synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
  • Results or Outcomes : The synthesized compound was characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .

Synthesis of Phthalocyanine Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Three phthalocyanine derivatives were synthesized and characterized: one modified with a racemic mixture of 1-(4-bromophenyl)ethanol and two other macrocycles modified with each one of the enantioenriched isomers ®-1-(4-bromophenyl)ethanol and (S)-1-(4-bromophenyl)ethanol .
  • Methods of Application : The specific methods of application or experimental procedures for these compounds are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained from the use of these compounds are not detailed in the available resources .

Antimicrobial and Antiproliferative Agents

  • Scientific Field : Pharmacology and Oncology .
  • Summary of Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a bromophenyl group, has been synthesized and studied for its antimicrobial and anticancer properties .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Secondary Alcohols

  • Scientific Field : Organic Chemistry .
  • Summary of Application : The compound (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, which contains a bromophenyl group, has been synthesized .
  • Methods of Application : The compound was synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
  • Results or Outcomes : The synthesized compound was characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .

Safety And Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

properties

IUPAC Name

1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVIRNOCIDFYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377948
Record name 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

CAS RN

18931-61-8
Record name 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-phenyl)-4,4,4-trifluoro-butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VR Darugar, M Vakili, AR Nekoei, SF Tayyari… - Journal of Molecular …, 2017 - Elsevier
Para halo, X = F, Cl, and Br, substitution effect on tautomerism, keto-enol content, molecular structure, intramolecular hydrogen bonding, and enol-enol equilibrium constants of 4,4,4-…
Number of citations: 13 www.sciencedirect.com
Y Shang, J Du, H Cui - Organic Preparations and Procedures …, 2014 - Taylor & Francis
Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutic agents, primarily for the treatment of pain and inflammation, especially arthritis. 1 Aspirin, …
Number of citations: 5 www.tandfonline.com
M Takashima-Hirano, T Takashima, Y Katayama… - Bioorganic & medicinal …, 2011 - Elsevier
Synthesis of [ 11 C]celecoxib, a selective COX-2 inhibitor, and [ 11 C]SC-62807, a major metabolite of celecoxib, were achieved and the potential of these PET probes for assessing the …
Number of citations: 41 www.sciencedirect.com
J Prabhakaran, VJ Majo, NR Simpson… - Journal of Labelled …, 2005 - Wiley Online Library
[ 11 C]Labeling of celecoxib, a COX‐2 selective inhibitor and prescription drug for arthritis and pain has been achieved. The precursor molecule for the radiolabeling was synthesized …
L Supe, S Afzal, A Mahmood, SA Ejaz… - European Journal of …, 2018 - Wiley Online Library
A new methodology for the synthesis of fluorinated and non‐fluorinated 1H‐pyrazolo[3,4‐b]pyridin‐3‐ones was developed. The reactions proceed by cyclization of electron‐rich 3‐…
JS Wang, KS Huang, WY Han, BD Cui, NW Wan… - Organic …, 2019 - ACS Publications
A new method for the ex situ generation of difluorodiazoethane (CF 2 HCHN 2 ) and a procedure for its efficient use in [3 + 2] cycloaddition with nitroolefins by the AcOH/O 2 catalyst …
Number of citations: 29 pubs.acs.org
L Chang - 2018 - theses.hal.science
In this work, we have described the development of new transformations using bio-based renewable methyl coumalate as feedstock. An iron and copper catalyzed one-pot sequential …
Number of citations: 3 theses.hal.science
S Dilli, K Robard - Journal of Chromatography A, 1984 - Elsevier
IR and nuclear magnetic resonance spectra and gas chromatographic data are reported for a series of 33 aryl β-diketones. Elution of the intact ligands is confirmed and predictable from …
Number of citations: 13 www.sciencedirect.com
S Buettner, A Riahi, I Hussain, MA Yawer, M Lubbe… - Tetrahedron, 2009 - Elsevier
A variety of functionalized 5-aryl-3-(trifluoromethyl)phenols were prepared by the first TiCl 4 -mediated [3+3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 3-aryl-3-…
Number of citations: 22 www.sciencedirect.com

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